molecular formula C21H30N2O2 B12789222 1'-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione CAS No. 28309-58-2

1'-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione

Cat. No.: B12789222
CAS No.: 28309-58-2
M. Wt: 342.5 g/mol
InChI Key: HXJLUZFQBQXDAD-UHFFFAOYSA-N
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Description

1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione typically involves multicomponent reactions. These reactions are influential tools for the rapid production of molecular diversity and complexity . The synthesis can be performed via a three-component cyclocondensation reaction of isatins, pyrazolones, and malononitrile in aqueous media using SBA-Pr-NHQ, which is prepared by the reaction of SBA-Pr-NCQ with hydrazine hydrate . The advantageous features of this methodology include mild and neutral reaction media, short reaction times, high yields, and operational simplicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of products depending on the substituent introduced.

Scientific Research Applications

1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives and compounds with similar structural motifs, such as spirooxindoles .

Uniqueness

1’-(4-(Diethylamino)butyl)-3,4-dihydrospiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific molecular interactions and reactivity.

Properties

CAS No.

28309-58-2

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

1'-[4-(diethylamino)butyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione

InChI

InChI=1S/C21H30N2O2/c1-3-22(4-2)14-7-8-15-23-19(24)16-21(20(23)25)13-9-11-17-10-5-6-12-18(17)21/h5-6,10,12H,3-4,7-9,11,13-16H2,1-2H3

InChI Key

HXJLUZFQBQXDAD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23

Origin of Product

United States

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